molecular formula C10H12O2 B2882570 3,4-dihydro-2H-chromen-8-ylmethanol CAS No. 1391012-39-7

3,4-dihydro-2H-chromen-8-ylmethanol

Cat. No. B2882570
CAS RN: 1391012-39-7
M. Wt: 164.204
InChI Key: IZGCYMKFFNZFAB-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-chromen-8-ylmethanol is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-chromen-8-ylmethanol involves the use of diborane in tetrahydrofuran at 0 - 20℃ . The reaction mixture is then warmed to room temperature and stirred for 5 hours . The yield of this reaction is approximately 89% .


Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-chromen-8-ylmethanol is 1S/C10H12O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

3,4-dihydro-2H-chromen-8-ylmethanol is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water, with a solubility of 1.0 mg/ml .

Scientific Research Applications

Organic Synthesis

3,4-Dihydro-2H-chromen-8-ylmethanol serves as a versatile intermediate in organic synthesis. Its structure is pivotal for constructing complex molecules, particularly those with multiple stereocenters. The compound can undergo various chemical transformations, including cycloadditions, to yield a wide array of derivatives with potential biological activity .

Pharmaceutical Development

Due to its structural similarity to coumarin derivatives, this compound is of interest in pharmaceutical research. It can be used to synthesize analogs with potential therapeutic properties, such as anticoagulant, anti-inflammatory, and anticancer activities .

Catalysis

In the field of catalysis, 3,4-dihydro-2H-chromen-8-ylmethanol derivatives can act as ligands for transition metal catalysts. These complexes can be applied in various catalytic reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals .

Natural Product Synthesis

This compound is also significant in the synthesis of natural products. It can serve as a key intermediate in the total synthesis of complex natural compounds, such as those found in medicinal plants, which often possess potent biological activities .

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

3,4-dihydro-2H-chromen-8-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,11H,2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGCYMKFFNZFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)CO)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-chromen-8-ylmethanol

CAS RN

1391012-39-7
Record name (3,4-dihydro-2H-1-benzopyran-8-yl)methanol
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